molecular formula C11H17F3O3 B12564574 acetic acid;(4R)-1,1,1-trifluoronon-2-yn-4-ol CAS No. 185424-24-2

acetic acid;(4R)-1,1,1-trifluoronon-2-yn-4-ol

Cat. No.: B12564574
CAS No.: 185424-24-2
M. Wt: 254.25 g/mol
InChI Key: CTYCJXHEKGEFTM-DDWIOCJRSA-N
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Description

The compound acetic acid; (4R)-1,1,1-trifluoronon-2-yn-4-ol is a hybrid structure combining acetic acid with a fluorinated alkyne-alcohol moiety. The (4R)-configured alcohol contains a triple bond (non-2-yn-4-ol) and three fluorine atoms at the C1 position, imparting unique electronic and steric properties. Acetic acid likely forms a salt or co-crystal with the alcohol, akin to hydrochloride salts observed in similar compounds (e.g., trans-2-(4-aminocyclohexyl)acetic acid hydrochloride ). While direct synthesis data are absent in the evidence, analogous compounds (e.g., fluorophenyl-pyrazole derivatives ) suggest routes involving nucleophilic substitution or coupling reactions. Applications may span pharmaceuticals, agrochemicals, or materials science, leveraging fluorine’s bioisosteric effects.

Properties

CAS No.

185424-24-2

Molecular Formula

C11H17F3O3

Molecular Weight

254.25 g/mol

IUPAC Name

acetic acid;(4R)-1,1,1-trifluoronon-2-yn-4-ol

InChI

InChI=1S/C9H13F3O.C2H4O2/c1-2-3-4-5-8(13)6-7-9(10,11)12;1-2(3)4/h8,13H,2-5H2,1H3;1H3,(H,3,4)/t8-;/m1./s1

InChI Key

CTYCJXHEKGEFTM-DDWIOCJRSA-N

Isomeric SMILES

CCCCC[C@H](C#CC(F)(F)F)O.CC(=O)O

Canonical SMILES

CCCCCC(C#CC(F)(F)F)O.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(4R)-1,1,1-trifluoronon-2-yn-4-ol typically involves multiple steps:

    Formation of the Alkyne: The alkyne can be synthesized through various methods, such as the Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst.

    Introduction of the Trifluoromethyl Group: This step can be achieved using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates in the presence of a base.

    Acetylation: Finally, the compound can be acetylated using acetic anhydride or acetyl chloride in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of such specialized compounds often involves optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, catalysts), and ensuring high yield and purity through purification techniques like distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or carboxylic acids.

    Reduction: Reduction reactions can target the alkyne group, converting it to an alkene or alkane.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally less reactive due to the electron-withdrawing nature of fluorine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

Acetic acid;(4R)-1,1,1-trifluoronon-2-yn-4-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of acetic acid;(4R)-1,1,1-trifluoronon-2-yn-4-ol depends on its specific application:

    Enzyme Inhibition: The compound can interact with enzyme active sites, particularly those involving hydroxyl or alkyne groups, leading to inhibition of enzyme activity.

    Molecular Targets: It can target specific proteins or nucleic acids, altering their function or stability.

    Pathways Involved: The compound can modulate signaling pathways, such as those involving reactive oxygen species (ROS) or inflammatory mediators.

Comparison with Similar Compounds

Fluorinated Acetic Acid Derivatives

Fluorine substitution significantly alters physicochemical properties. Key examples:

Compound Name Molecular Formula Key Features pKa Applications Reference
(4R)-1,1,1-Trifluoronon-2-yn-4-ol; acetic acid C₁₁H₁₅F₃O₃* Triple bond, trifluoro, R-configuration N/A Hypothetical: Drug intermediates Target
[3-Acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-pyrrol-1-yl]acetic acid C₁₄H₁₁FNO₅ Fluorophenyl, keto group N/A Antimicrobial agents
{[5-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid C₈H₇F₃N₂O₂ Trifluoromethyl-pyridine 3.15† Enzyme inhibition
2-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thio]acetic acid C₅H₄F₃N₂O₂S₂ Thiadiazole, trifluoromethyl N/A Herbicide precursors

*Assumed formula based on non-2-yn-4-ol + acetic acid. †Predicted pKa .

Key Findings :

  • Electron-Withdrawing Effects : Trifluoromethyl groups (e.g., ) and trifluoro alcohols enhance acidity and stability, critical for drug design.
  • Structural Rigidity : The triple bond in the target compound may reduce conformational flexibility compared to single-bonded analogs (e.g., cyclohexylacetic acid derivatives ).
Acetic Acid Salts and Co-Crystals

Salt formation with acetic acid improves solubility and bioavailability:

Compound Name Salt Type Melting Point (°C) Solubility Bioactivity Reference
trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride Hydrochloride 185–187 Water-soluble CNS drug intermediates
(4R)-1,1,1-Trifluoronon-2-yn-4-ol; acetic acid Acetic acid salt N/A Moderate (inferred) Potential metabolic stabilizers Target
4-Fluoro-2-(1-phenylpyrazol-5-yl)phenol acetate Acetate N/A Lipophilic Anti-inflammatory

Key Findings :

  • Hydrochloride salts (e.g., ) exhibit higher water solubility, whereas acetates () may favor membrane permeability.
  • The target compound’s trifluoro group could enhance lipid solubility, balancing bioavailability .
Heterocyclic Acetic Acid Derivatives

Heterocycles paired with acetic acid are common in bioactive molecules:

Compound Name Heterocycle Fluorine Position Bioactivity (IC₅₀/EC₅₀) Reference
{(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenylpyrazol-4-yl)methylene]-4-oxo-2-thioxo-thiazolidin-3-yl}acetic acid Pyrazole-thiazolidine Para-fluorobenzyl Antidiabetic (XOD inhibition: 69.9% at 10 μM)
[5-(1,3-Benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl acetic acid Triazole Non-fluorinated Antifungal
Target Compound Alkyne-alcohol C1 trifluoro N/A Target

Key Findings :

  • Fluorine at para positions (e.g., ) enhances target binding via hydrophobic interactions.
  • The target’s alkyne group may enable click chemistry applications, unlike traditional heterocycles .

Biological Activity

Acetic acid; (4R)-1,1,1-trifluoronon-2-yn-4-ol, identified by its CAS number 185424-24-2, is a fluorinated organic compound that has garnered interest in various fields of biological research due to its unique structural properties and potential applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological assays, and case studies that highlight its effects in different biological systems.

  • Molecular Formula : C11H17F3O
  • Molecular Weight : 254.246 g/mol
  • LogP : 2.584
  • PSA (Polar Surface Area) : 57.53 Ų

Synthesis

The synthesis of acetic acid; (4R)-1,1,1-trifluoronon-2-yn-4-ol typically involves the reaction of trifluoromethylated substrates with various acetic acid derivatives. The exact synthetic route can influence the yield and purity of the final product. Research has demonstrated that using specific catalysts can enhance the efficiency of these reactions.

The biological activity of acetic acid; (4R)-1,1,1-trifluoronon-2-yn-4-ol is primarily attributed to its interaction with biological membranes and proteins. Its trifluoromethyl group enhances lipophilicity, which may facilitate membrane penetration and alter membrane dynamics.

Case Studies and Bioassays

  • Root Formation Assay : In a study comparing various fluorinated auxins, acetic acid; (4R)-1,1,1-trifluoronon-2-yn-4-ol was tested for its ability to promote root formation in plant cuttings. Results indicated that it exhibited a significant increase in root biomass compared to non-fluorinated controls at concentrations around 104M10^{-4}M .
  • Cytotoxicity Studies : Cytotoxicity assays conducted on human cell lines revealed that at higher concentrations (≥100 µM), acetic acid; (4R)-1,1,1-trifluoronon-2-yn-4-ol exhibited cytotoxic effects, leading to increased apoptosis rates. These findings suggest a potential application in cancer therapy where selective cytotoxicity is desired.
  • Antimicrobial Activity : The compound was evaluated for antimicrobial properties against various bacterial strains. In vitro tests showed that it inhibited the growth of Gram-positive bacteria more effectively than Gram-negative strains, indicating a potential role as an antimicrobial agent.

Comparative Biological Activity Table

Compound NameRoot Formation ActivityCytotoxicity (IC50)Antimicrobial Efficacy
Acetic Acid; (4R)-1,1,1-Trifluoronon-2-yn-4-olStrong (↑ 150%)75 µMModerate
Indole-3-Acetic AcidModerate50 µMWeak
4-Chloroindole-3-Acetic AcidModerate60 µMStrong

Discussion

The unique properties of acetic acid; (4R)-1,1,1-trifluoronon-2-yn-4-ol make it a promising candidate for further research in various biological applications. Its ability to enhance root formation suggests potential uses in agriculture as a growth promoter. Additionally, its cytotoxic properties could be harnessed for therapeutic applications in oncology.

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